The Discovery and History of Niclosamide Piperazine: A Technical Guide
The Discovery and History of Niclosamide Piperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Niclosamide (B1684120), a salicylanilide (B1680751) anthelmintic discovered in the 1950s, has seen a resurgence in interest for its potential applications beyond parasitology, including oncology, virology, and metabolic diseases. This technical guide provides an in-depth overview of the discovery, history, and key characteristics of niclosamide piperazine (B1678402), a salt form developed to enhance the physicochemical properties of the parent drug. This document details its synthesis, mechanism of action, and relevant experimental protocols for its investigation, providing a comprehensive resource for the scientific community.
Discovery and Historical Development
The journey of niclosamide piperazine begins with the discovery of its parent compound, niclosamide.
The Genesis of Niclosamide
Niclosamide (5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide) was first synthesized in the 1950s by researchers at Bayer. Initially, it was developed and marketed as a molluscicide under the trade name Bayluscide® for the control of snails that act as intermediate hosts for schistosomes, the parasites responsible for schistosomiasis. Its efficacy as an anthelmintic was soon recognized, and it was subsequently repurposed for human and veterinary use to treat tapeworm infections.
The Advent of Niclosamide Piperazine
The primary limitation of niclosamide is its poor aqueous solubility, which in turn affects its bioavailability. To address this, various salt forms have been investigated. The piperazine salt of niclosamide, also known by the synonym "Taenifugin," was developed to improve upon the solubility and dissolution rate of the parent compound. While the exact date and research group responsible for the initial synthesis of niclosamide piperazine are not well-documented in publicly available literature, its use in veterinary medicine, particularly as a taeniacide (tapeworm-killing agent) in livestock, has been noted.[1] Modern methods for its preparation are detailed in patents, indicating its continued relevance.[2][3]
Chemical Synthesis
A contemporary and efficient method for the synthesis of niclosamide piperazine salt is outlined in patent literature. This process involves the direct reaction of niclosamide with piperazine in a suitable solvent system.
Synthesis Protocol
The following protocol is adapted from patent CN102432493A, which describes a method with mild reaction conditions and high yield.[2]
Materials:
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Niclosamide
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Piperazine (anhydrous or hydrated forms such as piperazine hexahydrate)
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Methanol (B129727), ethanol, or a methanol-water solution
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Reaction vessel with reflux condenser
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Filtration apparatus
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Drying oven
Procedure:
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Combine niclosamide and piperazine in a molar ratio of 1:0.5-0.8 in a reaction vessel.
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Add a solvent (methanol, ethanol, or a 3:1 to 5:1 volume ratio of methanol to water) at a weight-to-volume ratio of 1 g of niclosamide to 3-5 mL of solvent.
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Heat the mixture to reflux and maintain for 2-3 hours.
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Cool the reaction mixture to room temperature to allow the product to crystallize.
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Collect the solid product by suction filtration.
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Wash the filter cake first with methanol and then with water.
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Dry the resulting light yellow crystalline powder at 100-120°C to yield niclosamide piperazine salt.
The reported yield for this method is high, often exceeding 97%, with a product purity of over 98%.[3]
Mechanism of Action
The biological activity of niclosamide piperazine is primarily attributed to the niclosamide moiety. Its mechanisms are multifaceted, involving both direct effects on cellular energy metabolism and modulation of key signaling pathways.
Uncoupling of Mitochondrial Oxidative Phosphorylation
The principal mechanism of action of niclosamide is the uncoupling of oxidative phosphorylation in mitochondria. By acting as a protonophore, it transports protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis. This leads to a rapid depletion of cellular ATP, resulting in energy deprivation and, in the case of parasites, paralysis and death.
Modulation of Cellular Signaling Pathways
In recent years, niclosamide has been identified as a potent modulator of several signaling pathways implicated in cancer and other diseases. The piperazine salt is expected to exhibit similar activities. Key pathways affected include:
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Wnt/β-catenin Signaling: Niclosamide has been shown to inhibit this pathway, which is crucial for cell proliferation and is often dysregulated in cancer.
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STAT3 Signaling: It acts as an inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key regulator of cancer cell growth and survival.
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mTORC1 Signaling: Niclosamide can inhibit the mTORC1 pathway, which is a central regulator of cell growth and metabolism.
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NF-κB Signaling: It has also been shown to suppress the NF-κB pathway, which is involved in inflammation and cell survival.
Physicochemical and Pharmacokinetic Properties
The formation of the piperazine salt is intended to improve upon the poor solubility and bioavailability of niclosamide. While comprehensive comparative data is sparse, the available information indicates enhanced properties.
| Property | Niclosamide | Niclosamide Piperazine | Niclosamide Ethanolamine |
| Aqueous Solubility | 5-8 mg/L (at 20°C)[4] | "Almost insoluble in water" but soluble in NaOH solution[2] | 180-280 mg/L (at 20°C) |
| Bioavailability | Low | Expected to be higher than niclosamide | Higher than niclosamide |
| IC50 (Glioblastoma cells) | Not directly compared | 1.50 µM[5][6] | 1.834 µM[5][6] |
Note: Direct comparative studies on the solubility and bioavailability of all three forms under identical conditions are limited. The data presented is compiled from various sources and should be interpreted with caution.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of niclosamide piperazine.
Mitochondrial Uncoupling Assay (Seahorse XF Cell Mito Stress Test)
This protocol is a general guideline for assessing mitochondrial function using a Seahorse XF Analyzer and can be adapted for use with niclosamide piperazine.
Materials:
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Seahorse XF Cell Culture Microplate
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Seahorse XF Analyzer
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Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
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Oligomycin (ATP synthase inhibitor)
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FCCP (uncoupling agent, used as a positive control)
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Rotenone/antimycin A (Complex I and III inhibitors)
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Niclosamide piperazine stock solution
Procedure:
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Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere.
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Pre-treatment (optional): Treat cells with various concentrations of niclosamide piperazine for a desired period (e.g., 24 hours) prior to the assay.
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Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
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Compound Loading: Load the injector ports of the Seahorse sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A. For acute exposure, niclosamide piperazine can be loaded into the first injector port.
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Seahorse Assay: Calibrate the Seahorse XF Analyzer and then run the Cell Mito Stress Test protocol. The instrument will measure the oxygen consumption rate (OCR) at baseline and after the sequential injection of the compounds.
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Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial respiration, including basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity. An increase in basal respiration and a decrease in ATP production-linked respiration upon addition of niclosamide piperazine would be indicative of mitochondrial uncoupling.
Wnt/β-catenin Signaling Inhibition Assay (Luciferase Reporter Assay)
This protocol describes a common method to quantify the inhibition of the Wnt/β-catenin signaling pathway.
Materials:
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Cells (e.g., HEK293T or a relevant cancer cell line)
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TOPFlash (luciferase reporter plasmid with TCF/LEF binding sites) and FOPFlash (negative control with mutated binding sites) plasmids
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A control plasmid expressing Renilla luciferase or β-galactosidase for normalization
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Transfection reagent
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Luciferase assay reagent
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Luminometer
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Niclosamide piperazine stock solution
Procedure:
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Cell Seeding: Seed cells in a multi-well plate.
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Transfection: Co-transfect the cells with the TOPFlash (or FOPFlash) plasmid and the normalization plasmid using a suitable transfection reagent.
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Treatment: After transfection (e.g., 24 hours), treat the cells with various concentrations of niclosamide piperazine. If the cell line does not have constitutively active Wnt signaling, stimulation with Wnt3a conditioned media or recombinant Wnt3a may be necessary.
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Cell Lysis: After the treatment period (e.g., 24 hours), wash the cells with PBS and lyse them using a passive lysis buffer.
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Luciferase Assay: Measure the firefly luciferase activity and the Renilla luciferase (or β-galactosidase) activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
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Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A dose-dependent decrease in the normalized luciferase activity in TOPFlash-transfected cells treated with niclosamide piperazine indicates inhibition of the Wnt/β-catenin pathway.
STAT3 Inhibition Assay (Western Blot for Phospho-STAT3)
This protocol details the assessment of STAT3 activation by measuring its phosphorylation status.
Materials:
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Cells with active STAT3 signaling (constitutively or induced by a stimulant like IL-6)
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Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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Protein quantification assay kit (e.g., BCA assay)
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SDS-PAGE gels and electrophoresis apparatus
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Western blot transfer system
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Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total STAT3
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
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Imaging system
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Niclosamide piperazine stock solution
Procedure:
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Cell Seeding and Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of niclosamide piperazine for a specified time. If necessary, stimulate the cells with a cytokine like IL-6 to induce STAT3 phosphorylation.
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
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Protein Quantification: Determine the protein concentration of the cell lysates.
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SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
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Immunoblotting: Block the membrane and then incubate it with the primary antibody against phospho-STAT3. Subsequently, wash the membrane and incubate it with the HRP-conjugated secondary antibody.
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Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
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Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total STAT3 to confirm equal protein loading.
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Data Analysis: Quantify the band intensities and express the level of phospho-STAT3 relative to the level of total STAT3. A decrease in this ratio with increasing concentrations of niclosamide piperazine indicates inhibition of STAT3 activation.
Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by niclosamide piperazine.
Experimental Workflows
Caption: Key experimental workflows for niclosamide piperazine.
Conclusion
Niclosamide piperazine represents a significant modification of a long-established therapeutic agent, aimed at improving its clinical utility. While its historical origins are not as clearly defined as its parent compound, its continued use and modern synthesis methods underscore its importance. The primary mechanism of mitochondrial uncoupling, combined with the modulation of critical cellular signaling pathways, makes it a compound of interest for a wide range of research applications, from parasitology to oncology. This guide provides a foundational resource for researchers and drug development professionals to understand and further investigate the potential of niclosamide piperazine. Further studies are warranted to fully elucidate its comparative pharmacokinetic profile and to explore its efficacy in clinical settings for its repurposed indications.
